Trimethyl(6-methylcyclohex-1-en-1-yl)silane
Description
Trimethyl(6-methylcyclohex-1-en-1-yl)silane (C₁₀H₂₀OSi, molecular weight 184.35) is a silyl ether featuring a cyclohexenyl ring substituted with a methyl group at the 6-position and a trimethylsilyloxy group at the 1-position . The TMS group enhances thermal stability and modulates reactivity in organic transformations, such as protection/deprotection strategies or as a directing group in synthesis.
Key spectral data include distinct NMR signals for the TMS group (δ ≈ 0.03 ppm in ¹H NMR) and the cyclohexenyl protons (δ 5.06–6.89 ppm for analogous compounds) . Its synthesis likely involves silylation of a cyclohexenol precursor under conditions similar to those in , where trialkylsilyl chlorides react with alcohols in the presence of a base (e.g., triethylamine).
Properties
CAS No. |
63031-68-5 |
|---|---|
Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
trimethyl-(6-methylcyclohexen-1-yl)silane |
InChI |
InChI=1S/C10H20Si/c1-9-7-5-6-8-10(9)11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
TYTMQOHKNHZAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C1[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(6-methylcyclohex-1-en-1-yl)silane typically involves the reaction of 6-methylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(6-methylcyclohex-1-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane derivatives.
Substitution: Various functionalized silanes depending on the substituent introduced.
Scientific Research Applications
Trimethyl(6-methylcyclohex-1-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential role in modifying biological molecules and as a tool in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Trimethyl(6-methylcyclohex-1-en-1-yl)silane involves its ability to interact with various molecular targets through its reactive silyl group. The compound can form stable bonds with oxygen, nitrogen, and other heteroatoms, making it useful in modifying surfaces and creating new materials. The pathways involved include nucleophilic substitution and addition reactions, which allow the compound to exert its effects in different chemical environments.
Comparison with Similar Compounds
Structural Differences :
- Larger tetrahydronaphthalenyl core with methoxy (electron-donating) and vinyl substituents.
- Higher molecular weight (306.4 g/mol vs. 184.35 g/mol).
Reactivity :
- Vinyl groups enable cycloaddition or polymerization reactions, unlike the simpler cyclohexenyl system in the target compound.
Physical Properties :
- Higher melting point (48.5–49.7°C) due to increased molecular rigidity and hydrogen bonding from methoxy groups .
6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate (C₁₃H₂₁F₃O₃SSi)
Structural Differences :
- Triethylsilyl (TES) group instead of TMS; triflate (electron-withdrawing) substituent.
- Molecular weight: 342.43 g/mol.
Reactivity :
- Triflate acts as a leaving group, enabling nucleophilic displacement (e.g., Suzuki coupling). The bulkier TES group increases steric hindrance, reducing reaction rates compared to TMS.
Spectroscopy :
(Azidoethynyl)trimethylsilane (C₅H₇N₃Si)
Structural Differences :
- Azide (N₃) and ethynyl (C≡C) groups instead of cyclohexenyl.
Reactivity :
- Highly unstable; decomposes to generate cyano(silyl)carbenes for cyclopropanation or insertion reactions . Contrasts with the stability of the target compound’s cyclohexenyl-TMS system.
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (C₁₁H₂₁BO₂Si)
Structural Differences :
- Boron-containing dioxaborolane and ethynyl groups.
Reactivity :
- Boron enables Suzuki-Miyaura cross-couplings.
Data Tables
Biological Activity
Trimethyl(6-methylcyclohex-1-en-1-yl)silane is an organosilicon compound with potential biological activities. Understanding its biological effects is crucial for its application in various fields, including pharmaceuticals and agriculture. This article reviews the current knowledge regarding its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a silane group attached to a cyclohexene ring, which may contribute to its reactivity and biological interactions.
Biological Activity Overview
This compound exhibits several biological activities that can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Antioxidant | Scavenging free radicals, potentially reducing oxidative stress. |
| Antimicrobial | Inhibiting the growth of bacteria and fungi. |
| Cytotoxic | Inducing cell death in cancer cell lines. |
| Anti-inflammatory | Reducing inflammation markers in vitro. |
Antioxidant Activity
Research indicates that this compound demonstrates significant antioxidant properties. A study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify its ability to scavenge free radicals. The results showed a dose-dependent response, with higher concentrations leading to increased scavenging activity.
Table 1: Antioxidant Activity Results
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Antimicrobial Properties
This compound has been tested against various microbial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
The compound exhibited notable activity against Staphylococcus aureus, suggesting potential applications in treating infections.
Cytotoxic Effects
In vitro studies on human cancer cell lines have shown that this compound can induce apoptosis. The mechanism involves the activation of caspase pathways, which are critical for programmed cell death.
Case Study: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM.
Table 3: Cytotoxicity Results
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 50 | 65 |
| 100 | 30 |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays measuring the production of pro-inflammatory cytokines (e.g., TNF-alpha) showed a reduction when cells were treated with the compound.
Q & A
Q. What are the standard synthetic routes for Trimethyl(6-methylcyclohex-1-en-1-yl)silane, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves reacting cyclohexenylacetylene derivatives with trimethylsilyl chloride in the presence of a base (e.g., potassium carbonate) under an inert atmosphere (nitrogen or argon) to prevent oxidation . Key steps include:
- Reactants: Cyclohexenylacetylene, trimethylsilyl chloride.
- Conditions: Controlled temperature (20–50°C), inert gas, anhydrous solvents (e.g., THF).
- Purification: Distillation or recrystallization to achieve >90% purity.
Yield optimization requires precise stoichiometry and catalyst selection (e.g., palladium complexes for cross-coupling reactions) . Side reactions, such as premature oxidation, are minimized by maintaining an oxygen-free environment .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Answer:
- TLC Analysis: Use hexanes/ethyl acetate (9:1) as the mobile phase. Staining with p-anisaldehyde in ethanol reveals spots after heating (Rf values: ~0.45–0.86 for related silanes) .
- NMR Spectroscopy: H and C NMR identify substituents on the cyclohexene ring and trimethylsilyl group. For example, H NMR typically shows a singlet at δ 0.1–0.3 ppm (Si(CH)) and olefinic protons at δ 5.5–6.0 ppm .
- IR Spectroscopy: Peaks at ~1250 cm (Si–C stretching) and ~1600 cm (C=C) confirm structural motifs .
Q. What safety protocols are critical when handling this compound?
Answer:
- Risk Mitigation: The compound is a skin/eye irritant (Risk Code: 36/37/38). Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage: Store under nitrogen at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How does the electron-withdrawing/donating nature of substituents affect reactivity in cross-coupling reactions?
Answer: The trimethylsilyl group acts as an electron donor, stabilizing transition states in Pd-catalyzed cross-couplings (e.g., Sonogashira or Suzuki reactions). Substituents on the cyclohexene ring (e.g., methyl groups) modulate steric and electronic effects:
- Electron-withdrawing groups (e.g., NO) increase electrophilicity, enhancing coupling rates.
- Electron-donating groups (e.g., CH) may slow reactivity but improve regioselectivity.
Mechanistic studies using DFT calculations or kinetic isotope effects can resolve these interactions .
Q. What contradictions exist in reported reaction outcomes with oxidizing agents, and how can they be resolved?
Answer: Discrepancies arise from solvent polarity and oxidizing agent strength:
- KMnO in acidic conditions yields epoxides, while in basic conditions, it cleaves the double bond to form diketones .
- CrO may over-oxidize the silyl group, leading to silanol byproducts.
Resolution involves: - Controlled stoichiometry (e.g., limiting KMnO to 1 equivalent).
- In situ monitoring via FT-IR or GC-MS to track intermediate formation .
Q. What strategies optimize this compound’s integration into silicon-based hybrid materials for optoelectronics?
Answer:
- Functionalization: Introduce conjugated ethynyl groups to enhance conductivity. For example, coupling with arylacetylenes creates π-extended frameworks .
- Polymer Blending: Co-polymerize with polythiophenes to improve charge transport.
- Characterization: Use AFM and XRD to assess crystallinity and UV-Vis/PL spectroscopy to measure bandgap tuning (e.g., shifts from 300 to 450 nm) .
Q. How can computational modeling predict regioselectivity in substitution reactions?
Answer:
- DFT Calculations: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the cyclohexene ring’s electron-deficient C1 position favors nucleophilic attack .
- MD Simulations: Model solvent effects (e.g., THF vs. DMF) on transition-state stabilization.
- Validation: Compare predicted vs. experimental C NMR chemical shifts (accuracy ±5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
